molecular formula C9H3ClF3NO2 B596030 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione CAS No. 1332606-83-3

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione

Cat. No. B596030
M. Wt: 249.573
InChI Key: YADKGWVLINRNEB-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3ClF3NO2 . It has a molecular weight of 249.57 g/mol . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione consists of a benzene ring fused with a five-membered nitrogenous ring . The compound has a chlorine atom and a trifluoromethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione has a molecular weight of 249.57 g/mol and a molecular formula of C9H3ClF3NO2 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 46.2 Ų and a complexity of 344 .

Scientific Research Applications

Production of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles The reaction of indoline-2,3-diones with (triphenylphosphonio)difluoroacetate (PDFA) results in the formation of novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles. These products demonstrate the chemical versatility of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione as a precursor, capable of undergoing transformations into other trifluoromethylated oxindole derivatives, expanding its utility in synthetic chemistry (Liu et al., 2016).

Role in Anticorrosion and Antibacterial Applications Indole-2,3-dione derivatives, of which 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a member, have shown potential as inhibitors in corrosive environments and exhibit antibacterial activities. The presence of functional electronegative groups in these compounds makes them efficient inhibitors against metal corrosion, offering a protective layer on metal surfaces through chemical adsorption. This aspect makes 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione and its derivatives valuable in industrial applications that require corrosion resistance and antibacterial properties (Miao, 2014).

Environmental Sustainability in Synthesis The development of eco-friendly synthetic methods for 3,3-disubstituted indol-2-one derivatives, involving 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, highlights a move towards environmentally sustainable chemistry. The use of natural deep eutectic solvents (NADES) and avoidance of toxic solvents in the reaction process underlines the growing importance of green chemistry principles in chemical synthesis, making the processes more acceptable from an environmental standpoint (Xu et al., 2021).

Future Directions

Indoline compounds, such as 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, have potential in the development of new drugs, particularly as anticancer and antibacterial agents . As research continues, these compounds are expected to play a greater role in the medical field .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2/c10-4-1-3(9(11,12)13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADKGWVLINRNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744903
Record name 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione

CAS RN

1332606-83-3
Record name 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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